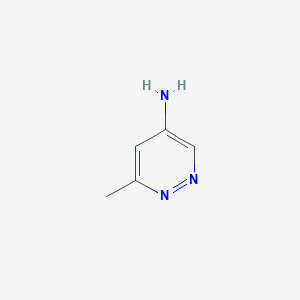

6-Methylpyridazin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3 |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

6-methylpyridazin-4-amine |

InChI |

InChI=1S/C5H7N3/c1-4-2-5(6)3-7-8-4/h2-3H,1H3,(H2,6,8) |

InChI Key |

VINQTTYFIBEQCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methylpyridazin 4 Amine and Congeneric Structures

Methodologies for the Preparation of 6-Methylpyridazin-4-amine

The synthesis of this compound can be achieved through various routes, with recent advancements focusing on efficiency, safety, and scalability.

Analysis of Reported Synthetic Pathways and Mechanistic Considerations

A patented industrial-scale synthesis of this compound hydrochloride highlights a four-step process that avoids toxic intermediates. vulcanchem.com The synthesis commences with the cyclization of an α-acylmalonate with hydrazine (B178648) hydrate (B1144303) to yield a pyridazinone carboxylate with an 85% yield. vulcanchem.com This is followed by a PCl₅-mediated chlorination of the phenolic hydroxyl group. vulcanchem.com The key amine functionality is introduced via a Hofmann rearrangement of the carboxyl group, and the final hydrochloride salt is formed by bubbling HCl gas into an anhydrous ether solution of the product. vulcanchem.com This method is advantageous as it eliminates the use of hazardous Cr(VI) oxidants and significantly reduces polychlorinated byproducts. vulcanchem.com

Another approach involves the reaction of 6-methylpyridazine with a suitable amine source under controlled conditions to form 6-methylpyridazin-3-ylamine, which can then be further functionalized.

Strategies for Yield Enhancement and Purity Optimization in Target Synthesis

Optimizing the synthesis of this compound involves careful control of reaction conditions to maximize yield and purity. In the patented synthesis, the Hofmann rearrangement step yields the target compound with 78% purity, which is subsequently increased to 96% purity after salt formation and precipitation. vulcanchem.com This precipitation step serves as a column chromatography-free purification method. vulcanchem.com

Synthesis of Substituted Pyridazines and Pyridazin-4-amines via Strategic Bond Formations

The diverse functionalization of the pyridazine (B1198779) ring is critical for modulating the biological activity and physicochemical properties of pyridazine-based compounds. Key strategies include cyclization reactions, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Cyclization Reactions for Pyridazine Ring Construction

The formation of the pyridazine ring itself is a fundamental step. Various cyclization strategies have been developed to construct this heterocyclic core.

Condensation Reactions: A common method involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For example, the cyclization of methyl 4-(2-thienyl)-4-oxobutanoate with hydrazine hydrate in refluxing ethanol (B145695) is a key step in the synthesis of thienylpyridazinone derivatives. mdpi.com

Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers provide a regiocontrolled route to functionalized pyridazines. organic-chemistry.org

Copper-Mediated Cyclizations: Copper-promoted C(sp3)–C(sp3) coupling followed by cyclization of saturated ketones with acylhydrazones offers an expeditious route to polysubstituted pyridazines. rsc.org Similarly, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

Domino Reactions: Uncatalyzed one-pot three-component reactions involving a domino S_N/condensation/aza-ene addition cyclization sequence have been used to prepare highly substituted pyridazines. acs.org

| Cyclization Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Condensation | 1,4-Dicarbonyl compound, Hydrazine | Refluxing ethanol | Pyridazinone | mdpi.com |

| Inverse Electron Demand Diels-Alder | s-Tetrazine, Silyl enol ether | Lewis acid | Functionalized pyridazine | organic-chemistry.org |

| Copper-Mediated Cyclization | Saturated ketone, Acylhydrazone | Cu(II) | Polysubstituted pyridazine | rsc.org |

| Domino Reaction | 1,1-Bis(methylthio)-2-nitroethylene, Hydrazine, 1,2-Dicarbonyl compound | Uncatalyzed | Highly substituted pyridazine | acs.org |

Functionalization Through Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (S_NAr) is a powerful tool for introducing various functional groups onto the electron-deficient pyridazine ring. The presence of two adjacent nitrogen atoms activates the ring towards nucleophilic attack.

Halogenated pyridazines are common substrates for S_NAr reactions. For instance, the chlorine atoms of tetrachloropyridazine can be sequentially substituted by nucleophiles like methylamine. vulcanchem.com The regioselectivity of these substitutions is influenced by the electronic effects of the ring nitrogens and any existing substituents. The reaction of tetrafluoropyridazine (B1595357) with various nucleophiles demonstrates that the regioselectivity can be controlled by the nature of the nucleophile and the substituents already present on the pyridazinone ring. researchgate.net

Recent developments have focused on greener and more efficient S_NAr methods. Lewis acid activation of pyridines and their analogues using inexpensive metal catalysts like zinc nitrate (B79036) can facilitate nucleophilic substitution under mild conditions. sci-hub.senih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyridazines, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Palladium-catalyzed reactions are particularly prominent in this area. thieme-connect.comcornell.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridazine with an organoboron reagent. It is a versatile method for introducing aryl and heteroaryl groups onto the pyridazine core. mdpi.comnih.govacs.org The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specific or expensive ligands. mdpi.com The reaction has been successfully applied to synthesize a variety of substituted pyridazines and pyridazinones. mdpi.comacs.orgthieme-connect.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling a halopyridazine with an amine. researchgate.netrsc.org It has been utilized in the synthesis of various amino-substituted pyridazines, including those with complex donor moieties for applications in materials science. nih.gov High-throughput experimentation has been employed to optimize reaction conditions for the Buchwald-Hartwig amination of various heterocyclic substrates, including pyridazines. purdue.edu

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Stille, Sonogashira, and Heck reactions have also been successfully applied to pyridazine systems, further expanding the toolbox for creating molecular diversity. thieme-connect.com Nickel- and iron-catalyzed cross-coupling reactions are also emerging as viable alternatives. nih.govrsc.org

| Cross-Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Bond Formed | References |

| Suzuki-Miyaura | Halopyridazine | Aryl/heteroarylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | mdpi.comnih.govacs.orgthieme-connect.com |

| Buchwald-Hartwig Amination | Halopyridazine | Amine | Pd₂(dba)₃, X-Phos | C-N | researchgate.netrsc.orgnih.gov |

| Stille | Halopyridazine | Organostannane | Pd catalyst | C-C | thieme-connect.com |

| Sonogashira | Halopyridazine | Terminal alkyne | Pd/Cu catalyst | C-C | thieme-connect.com |

| Heck | Halopyridazine | Alkene | Pd catalyst | C-C | thieme-connect.com |

Applications of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. Current time information in Bangalore, IN.mdpi.com Its utility in pyridazine chemistry is well-documented, providing a powerful method for introducing aryl, heteroaryl, or vinyl substituents onto the pyridazine core. mdpi.comnih.gov This reaction typically involves the coupling of a halopyridazine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. researchgate.net

The reaction's success is pivotal for synthesizing a wide array of pyridazine derivatives, which are often precursors to target molecules like this compound or its analogs. For instance, a bromo- or chloro-substituted pyridazine can be coupled with an appropriate boronic acid to install a desired carbon framework. mdpi.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. mdpi.com Palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. mdpi.comresearchgate.net The reaction conditions are generally tolerant of various functional groups, making it a versatile tool for late-stage functionalization in complex syntheses. core.ac.uknih.gov

Research has demonstrated the synthesis of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles using Suzuki-Miyaura coupling. mdpi.com In one study, 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)arylboronic acids using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as the base, and a DME/ethanol/water solvent mixture at 80 °C. mdpi.comresearchgate.net These reactions, while successful, sometimes result in modest yields, highlighting the need for careful optimization of reaction parameters for each specific substrate. mdpi.com

| Halopyridazine Substrate | Boronic Acid Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | DME, Ethanol, H₂O, 80 °C | 14-28% | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane, H₂O, 85-95 °C | Moderate to Good | core.ac.uk |

| 3,6-Dichloropyridazine | Arylboronic acids | Pd(0) catalyst | Microwave irradiation | Good | researchgate.netresearchgate.net |

Exploration of Other Cross-Coupling Protocols

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling protocols are instrumental in the functionalization of pyridazines. researchgate.netresearchgate.net These methods allow for the formation of not only C-C bonds but also crucial C-N, C-O, and C-S bonds, significantly expanding the chemical diversity of accessible pyridazine derivatives.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, directly applicable to the synthesis of aminopyridazines. It involves the coupling of a halopyridazine with an amine in the presence of a palladium catalyst and a suitable ligand. For instance, coupling 4-bromopyridazine (B57311) with amines using palladium catalysts like Pd(OAc)₂ or Pd(dba)₂ with phosphine (B1218219) ligands such as Xantphos or BrettPhos can yield aminopyridazine derivatives. One study reported a 76% yield for such a transformation using Pd(dba)₂ and the BrettPhos ligand in toluene (B28343) at 100°C. This approach offers a direct route to installing the key amine functionality found in this compound.

Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling a halopyridazine with a terminal alkyne. researchgate.net It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. This method is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations. Sydnone-derived palladium complexes have also been shown to be effective catalysts for Sonogashira-Hagihara reactions, yielding substituted alkynes in high yields. arkat-usa.org

Negishi Coupling: This protocol involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. It has been applied to the functionalization of the pyridazine core, for example, at the 3-position using arylzinc species with a Pd(OAc)₂/SPhos catalytic system. uni-muenchen.de

| Coupling Reaction | Bond Formed | Typical Substrates | Catalyst/Ligand Example | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | C-N | Halopyridazine + Amine | Pd(OAc)₂ / Xantphos | unistra.fr |

| Sonogashira | C-C (alkyne) | Halopyridazine + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | researchgate.net |

| Heck | C-C (alkene) | Halopyridazine + Alkene | Pd(OAc)₂ | researchgate.net |

| Stille | C-C (aryl/vinyl) | Halopyridazine + Organostannane | Pd(PPh₃)₄ | researchgate.net |

| Negishi | C-C (aryl/vinyl) | Halopyridazine + Organozinc | Pd(OAc)₂ / SPhos | uni-muenchen.de |

Multicomponent Reaction Approaches to Pyridazine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for constructing complex heterocyclic systems like pyridazines. researchgate.netacs.org These reactions are characterized by their operational simplicity, high atom economy, and ability to generate molecular diversity, aligning well with the principles of green chemistry. researchgate.netbohrium.com

The synthesis of pyridazine and related pyridine (B92270) structures via MCRs has been explored extensively. taylorfrancis.comrsc.org A common approach involves the condensation of a 1,4-dicarbonyl compound (or a precursor) with hydrazine or its derivatives. researchgate.net However, more sophisticated MCRs allow for the de novo construction of the pyridazine ring from simpler, acyclic starting materials in a single pot.

For example, a novel multicomponent reaction between a 2-phenylhydrazono derivative, malononitrile, and various aromatic aldehydes has been shown to generate functionalized pyridazino[5,4,3-de] Current time information in Bangalore, IN.nih.govnaphthyridine derivatives. researchgate.net While not directly yielding simple pyridazines, this illustrates the power of MCRs to build complex fused systems based on the pyridazine core. Another strategy involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, such as cyanoacetic acid, in acetic anhydride (B1165640) to form pyridazin-3-one derivatives in excellent yields. mdpi.com Although these examples lead to pyridazinones, they demonstrate the principle of using MCRs to rapidly assemble the core ring structure, which can then be further modified.

The development of MCRs for pyridine synthesis is particularly advanced, with numerous [2+2+1+1], [3+2+1], and four-component approaches reported, often catalyzed by metals or organocatalysts. bohrium.comtaylorfrancis.comacs.org These strategies can often be adapted for pyridazine synthesis by substituting the nitrogen source.

| Reaction Type | Key Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Three-component | 2-Arylhydrazonal derivative, malononitrile, aldehyde | Fused Pyridazine System | High atom economy, high pressure/ultrasonication conditions | researchgate.net |

| Two-component | 3-Oxo-2-arylhydrazonopropanal, active methylene compound | Pyridazin-3-one | Excellent yields, simple procedure | mdpi.com |

| Four-component | Aldehyde, ethyl cyanoacetate, acetophenone, ammonium (B1175870) acetate | Polysubstituted Pyridine | Microwave-assisted, short reaction times, excellent yields | acs.org |

| Sequential MCR | Cyanoacetohydrazide, ethyl cyanoacetate, aldehyde, ninhydrin (B49086) | Pyridotriazine | Cascade reaction, no intermediate separation | rsc.org |

Post-Synthetic Modification and Derivatization from Pyridazine Precursors

Functionalization of a pre-formed pyridazine ring is a common and powerful strategy for accessing specific derivatives like this compound. uni-muenchen.de This approach allows for the late-stage introduction of various substituents, providing flexibility in synthesis design. The electron-deficient nature of the pyridazine ring influences the regioselectivity of these modifications. nih.gov

Nucleophilic aromatic substitution (SNAr) is a primary method for derivatization. Chloro- or bromo-substituted pyridazines are excellent substrates for SNAr reactions. The chloro group at the 3-position of a pyridazine ring, for example, can be readily displaced by various nucleophiles.

Amination: Reaction with primary or secondary amines (e.g., ammonia, morpholine) in polar aprotic solvents like DMF or DMSO at elevated temperatures can introduce amino groups. This is a direct route to aminopyridazines.

Thiolation: Treatment with reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) can replace a halogen with a thiol group, leading to pyridazinethiones.

Directed ortho-metalation (DoM) and subsequent trapping with electrophiles is another sophisticated technique. By using a directing group, a specific position on the pyridazine ring can be deprotonated with a strong base (e.g., TMPMgCl·LiCl), creating a nucleophilic center that can react with various electrophiles like aldehydes, ketones, or sources of halogens. uni-muenchen.de This allows for precise functionalization at positions that might not be accessible through other means. For example, a trisubstituted pyridazine can be magnesiated at the remaining position 4 and then treated with an electrophile to yield a fully functionalized pyridazine. uni-muenchen.de

Furthermore, transformations of existing functional groups are common. For instance, an amino group can be acylated, and pyridazinone derivatives can be formed from propenoate precursors and 3-aminopyridazines. semanticscholar.org These modifications are crucial for building a library of compounds around a core pyridazine scaffold for structure-activity relationship studies.

| Modification Type | Precursor | Reagents | Functional Group Introduced/Modified | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (Amination) | 3-Chloropyridazine derivative | Ammonia or Primary/Secondary Amine | -NH₂, -NHR, -NR₂ | |

| Directed Metalation-Trapping | Substituted Pyridazine | 1. TMPMgCl·LiCl 2. Electrophile (e.g., (BrCCl₂)₂) | -Br, -CHO, etc. | uni-muenchen.de |

| Acylation | 3-Aminopyridazine | Acid Chloride or Anhydride | -NHCOR | semanticscholar.org |

| Ring Transformation | 3-Aminopyridazine | Diazonium Salt Formation, then R-OH | Forms 1-(pyridazin-3-yl)-1H-1,2,3-triazoles | semanticscholar.org |

Sustainable and Efficient Synthetic Routes for Pyridazine Amine Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including pyridazine amines. rsc.org The focus is on developing methods that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of pyridine and pyridazine derivatives via MCRs can be greatly enhanced by microwave assistance. acs.org For example, a four-component reaction to produce novel pyridines was achieved in 2-7 minutes with yields of 82-94% under microwave irradiation, compared to much longer times with conventional heating. acs.orgnih.gov

Catalysis in Green Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of catalytic systems that are effective in green solvents like water or ethanol is a major goal. unistra.fr For instance, efficient Buchwald-Hartwig cross-coupling reactions have been developed in water using specific ligands and surfactants to create micellar reaction media. unistra.fr Similarly, MCRs for pyridine synthesis have been successfully carried out in aqueous media, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Use of Nanocatalysts: Nanocatalysts offer several advantages, including high surface area-to-volume ratios, which can lead to enhanced catalytic activity. rsc.org They are often more stable and can be more easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. researchgate.net Various nanocatalysts, including magnetic nanoparticles, have been employed in the synthesis of pyridines and their fused systems, demonstrating high efficiency and reusability. researchgate.netsamipubco.com

Atom Economy: Synthetic strategies with high atom economy, such as MCRs and certain cyclization reactions, are inherently greener as they incorporate a larger proportion of the starting materials' atoms into the final product, thus generating less waste. researchgate.net The design of synthetic routes that proceed via cascade or domino reactions, where multiple bond-forming events occur in a single step without isolating intermediates, further enhances efficiency and sustainability. rsc.org

Systematic Investigation of Chemical Reactivity and Derivatization Principles for 6 Methylpyridazin 4 Amine

Intrinsic Reactivity Profiles of the 6-Methylpyridazin-4-amine Moiety

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyridazine (B1198779) ring, the amino group, and the methyl group. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, influences the molecule's electronic properties and reactivity. The presence of the amino group at the C4 position and the methyl group at the C6 position further modulates this reactivity, creating a unique chemical entity.

The pyridazine ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack and influences the acidity and basicity of the molecule. The amino group, a strong electron-donating group, counteracts this effect to some extent by increasing the electron density of the ring through resonance. This extended π-system has a significant impact on the molecule's reactivity in substitution reactions.

Electrophilic substitution reactions are directed by the activating effect of the amino group and the deactivating nature of the pyridazine nitrogens. Consequently, electrophilic attack is predicted to occur at the C3 and C5 positions of the pyridazine ring. The methyl group at the C6 position also contributes to the electronic landscape of the molecule through inductive effects.

Furthermore, the amino group can exhibit tautomerism, potentially existing in equilibrium with its imino form under specific conditions. This tautomeric potential can influence its reaction pathways. The molecule is also known to form stable complexes with metal ions such as Cu(II) and Fe(III).

Spectroscopic analysis provides further insight into the molecule's structure and bonding. The infrared spectrum shows a characteristic N-H stretching vibration around 3350 cm⁻¹, a C=N aromatic stretching band at approximately 1640 cm⁻¹, and a C-C ring vibration near 1545 cm⁻¹. These features are consistent with the assigned structure and provide a basis for monitoring chemical transformations.

Design and Synthesis of Novel Derivatives for Functional Exploration

The structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of derivatives. The primary amino group serves as a key handle for various chemical modifications, enabling the exploration of new chemical space and the development of molecules with tailored properties.

Amidation and Acylation Reactions on the Amino Group

The primary amino group of this compound readily undergoes acylation and amidation reactions with a variety of reagents, including acid chlorides and acid anhydrides, to form the corresponding amides. libretexts.org These reactions are fundamental in synthetic organic chemistry and are widely employed to introduce a diverse array of functional groups. mychemblog.com The reaction typically proceeds at room temperature in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the acid byproduct. libretexts.orgmychemblog.com

The use of coupling reagents like HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) provides an efficient method for amide bond formation from carboxylic acids. organic-chemistry.org This approach is particularly useful for coupling with carboxylic acids that may be unstable as their corresponding acyl chlorides. Another modern approach involves the use of propylphosphonic anhydride (B1165640) (T3P®) to promote the direct formation of amides from carboxylic acids. organic-chemistry.org These methods offer high yields and good functional group tolerance, making them suitable for the synthesis of complex molecules. mychemblog.comorganic-chemistry.org

The resulting amides often exhibit different physicochemical and biological properties compared to the parent amine, making this a key strategy in medicinal chemistry for lead optimization. The electronic properties of the amide bond, where the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, render the amide nitrogen less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Table 1: Examples of Amidation/Acylation Reagents and Conditions

| Reagent/Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Acid Chlorides/Anhydrides | Room temperature, with base (e.g., pyridine) | Amides | libretexts.orgmychemblog.com |

| HBTU/Hünig's Base | Room temperature, aprotic solvent | Amides | organic-chemistry.org |

Imine (Schiff Base) Formation and Subsequent Transformations

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.comderpharmachemica.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.commasterorganicchemistry.com The formation of imines is a reversible, acid-catalyzed process, with the optimal pH for the reaction typically being weakly acidic, around 4 to 5. orgoreview.compressbooks.pub

Schiff bases are versatile intermediates in organic synthesis and can undergo a variety of subsequent transformations. derpharmachemica.com For instance, they can be reduced to form secondary amines or participate in cycloaddition reactions. The C=N double bond of the imine is susceptible to nucleophilic attack, allowing for the introduction of further diversity.

The synthesis of Schiff bases derived from heterocyclic amines has been a subject of interest due to their potential applications in various fields. The reaction conditions for Schiff base formation are generally mild, often involving refluxing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695). researchgate.net

Table 2: General Scheme for Schiff Base Formation

| Reactants | Conditions | Product | Reference |

|---|

Regioselective Heterocyclic Annulation Strategies

The pyridazine ring of this compound can serve as a building block for the construction of more complex fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyridazine core. The regioselectivity of these reactions is crucial and is often directed by the substitution pattern of the pyridazine ring and the nature of the reacting partner.

Various strategies have been developed for the synthesis of fused pyridazine derivatives. For example, [4+2] annulation reactions of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by TBAI/K2S2O8, can provide substituted pyridazines. Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones offer another route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Furthermore, Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and enol ethers can yield functionalized pyridazines with high regiocontrol. organic-chemistry.org

The development of regioselective methods for the synthesis of indole-fused heterocycles through formal cycloadditions of indolyl-allenes highlights the potential for creating complex polycyclic systems. nih.gov These advanced synthetic methodologies allow for the construction of novel heterocyclic scaffolds derived from the 6-methylpyridazine framework, opening avenues for the exploration of new chemical entities with unique properties.

Derivatization Methodologies for Chromatographic and Spectroscopic Analysis

For the purpose of analytical detection and quantification, particularly in complex matrices, derivatization of this compound is often necessary. Derivatization can enhance properties such as volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC). thermofisher.comjfda-online.com

Pre-Column Derivatization Techniques

Pre-column derivatization is a widely used technique in HPLC to improve the analytical performance for compounds that lack a strong UV-absorbing or fluorescent moiety. thermofisher.com This involves reacting the analyte with a derivatizing reagent before its introduction into the HPLC system. thermofisher.com The choice of reagent depends on the functional group present in the analyte and the desired detection method.

For primary amines like this compound, a variety of derivatization reagents are available. These reagents typically react with the amino group to form a stable, highly detectable derivative.

Common Pre-Column Derivatization Reagents for Primary Amines:

o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comcreative-proteomics.com

Dansyl Chloride (DNS-Cl): Forms fluorescent sulfonamide derivatives with primary and secondary amines. thermofisher.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): A fluorogenic reagent that reacts with primary and secondary amines. mdpi.com

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): Reacts with primary amines to form stable, fluorescent derivatives suitable for HPLC analysis. sigmaaldrich.com

The derivatization reaction conditions, such as pH, temperature, and reaction time, need to be carefully optimized to ensure complete and reproducible derivatization. squ.edu.om The resulting derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence or UV detector. mdpi.comsigmaaldrich.com

Table 3: Comparison of Pre-Column Derivatization Reagents for Amines

| Reagent | Target Group | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, forms fluorescent isoindoles. | thermofisher.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives. | thermofisher.comcreative-proteomics.com |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence | Forms fluorescent sulfonamides. | thermofisher.com |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | Fluorescence | Fluorogenic reagent. | mdpi.com |

Post-Column Derivatization Methodologies

Post-column derivatization (PCD) is an analytical technique employed in high-performance liquid chromatography (HPLC) to enhance the detection of analytes that lack a strong, native chromophore or fluorophore. pickeringlabs.comchromatographytoday.com This process involves the chemical modification of the target compound after it has been separated on the HPLC column but before it reaches the detector. researchgate.net The primary goals of post-column derivatization are to increase sensitivity and selectivity of detection. pickeringlabs.commdpi.com

For a compound like this compound, which possesses a primary amino group, post-column derivatization offers a robust strategy for enhancing its detection, particularly for trace-level analysis. The derivatization reaction introduces a new chemical moiety to the analyte that is highly responsive to a specific detector, most commonly a fluorescence or UV-Vis detector. researchgate.net The reaction system is typically composed of a reagent delivery pump, a mixing tee where the column effluent and reagent are combined, and a reaction coil, which may be heated to accelerate the reaction, positioned between the analytical column and the detector. pickeringlabs.comresearchgate.net

A significant advantage of post-column derivatization is that potential interferences from the derivatizing reagent itself are minimized, as the separation of the analyte from other sample components has already been accomplished. chromatographytoday.com Furthermore, since the derivatives only need to be stable for the short time it takes to travel from the reactor to the detector, a wider range of chemical reactions can be employed compared to pre-column derivatization. chromatographytoday.com

Several well-established post-column derivatization reagents are suitable for primary aromatic amines and are therefore applicable to the analysis of this compound. The most common of these are o-phthalaldehyde (OPA) and fluorescamine (B152294), both of which react with primary amines to yield highly fluorescent products. researchgate.netpsu.eduactascientific.comnih.gov

o-Phthalaldehyde (OPA)

o-Phthalaldehyde is a widely used derivatizing agent that reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to form intensely fluorescent isoindole derivatives. researchgate.netnih.gov This reaction is rapid and typically proceeds at room temperature in a basic medium (pH 9-10). researchgate.netactascientific.com The reagent itself is non-fluorescent, which contributes to a low background signal and high sensitivity. researchgate.net

The resulting derivatives of the reaction with OPA are highly fluorescent and can be detected with high sensitivity. nih.gov For instance, the general excitation and emission wavelengths for OPA-derivatized primary amines are around 340 nm and 455 nm, respectively. researchgate.netpsu.edu

Fluorescamine

Fluorescamine is another highly selective reagent for the derivatization of primary amines. psu.edunih.gov It reacts swiftly with primary amines at a pH of 8-9 to form fluorescent pyrrolinone products. psu.edu Similar to OPA, fluorescamine and its hydrolysis products are non-fluorescent, ensuring that excess reagent does not interfere with the detection of the derivatized analyte. psu.edu The resulting derivatives are typically detected with excitation at approximately 390 nm and emission at 475 nm. psu.edu The sensitivity of this method can reach the low picomole range. psu.edu

While more commonly associated with the analysis of amino acids, ninhydrin can also be used for the post-column derivatization of primary amines. actascientific.comnih.govactascientific.com The reaction typically requires heating and results in a colored product that can be detected by UV-Vis absorption. actascientific.comshimadzu.nl Although generally less sensitive than fluorescence-based methods, it provides a viable alternative.

The selection of a specific post-column derivatization method for this compound would depend on the required sensitivity, the available instrumentation, and the sample matrix. Both OPA and fluorescamine are excellent candidates for achieving high sensitivity through fluorescence detection.

The following table summarizes the key parameters for common post-column derivatization reagents applicable to primary amines like this compound.

| Derivatization Reagent | Reaction Principle | Typical Reaction Conditions | Detection Method | Excitation (nm) | Emission (nm) |

| o-Phthalaldehyde (OPA) | Forms a highly fluorescent isoindole derivative with primary amines in the presence of a thiol. researchgate.netnih.gov | pH 9-10, room temperature, rapid reaction. researchgate.netactascientific.com | Fluorescence | ~340 researchgate.netpsu.edu | ~455 researchgate.netpsu.edu |

| Fluorescamine | Reacts with primary amines to form fluorescent pyrrolinone products. psu.edu | pH 8-9, room temperature, rapid reaction. psu.edu | Fluorescence | ~390 psu.edu | ~475 psu.edu |

| Ninhydrin | Reacts with primary amines to form a colored product (Ruhemann's purple). actascientific.comactascientific.com | Requires heating. shimadzu.nl | UV-Vis Absorption | - | - |

Computational Chemistry and Theoretical Characterization of 6 Methylpyridazin 4 Amine and Its Derivatives

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For pyridazine (B1198779) derivatives, these methods reveal details about electron distribution, orbital energies, and reactive sites, which collectively govern their chemical behavior.

Density Functional Theory (DFT) has become a primary tool for studying pyridazine derivatives, offering a balance between computational cost and accuracy. gsconlinepress.comgsconlinepress.com The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often paired with basis sets like 6-31G* or 6-311G(d,p), to optimize molecular geometries and calculate electronic properties. gsconlinepress.comgsconlinepress.comscholarsresearchlibrary.com These calculations are used to simulate molecular structures and predict their inhibition potential in various applications, such as corrosion inhibition. gsconlinepress.comgsconlinepress.com For instance, DFT has been used to compare the inhibition efficiencies of different pyridazine derivatives by analyzing their molecular and electronic structures. gsconlinepress.com

Ab initio methods, while computationally more intensive, provide high-accuracy benchmarks. For diazine isomers, including pyridazine, Complete Active Space Self-Consistent Field (CASSCF) methods have been used to investigate potential energy surfaces for photochemical reactions. nih.gov These quantum chemical methods are also used to analyze spectroscopic data, such as comparing calculated normal vibration frequencies with experimental Fourier Transform Infrared Spectroscopy (FTIR) results. hillsdale.eduresearchgate.net The choice of method often depends on the specific property being investigated, from ground-state geometries to excited-state dynamics. nih.govresearchgate.net

Table 1: Computational Methods Applied to Pyridazine Derivatives

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-31G* | Corrosion inhibition efficiency simulation | gsconlinepress.comgsconlinepress.com |

| DFT/B3LYP | 6-311G(d,p) | Geometry optimization, electronic and optical properties | scholarsresearchlibrary.com |

| DFT/B3LYP | 6-31+G(d,p) | Investigation of reactivity and stability | scirp.org |

| CASSCF | 6-311G(d,p) | Photochemical reaction surface investigation | nih.gov |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.orgresearchgate.net A small energy gap suggests high chemical reactivity and facile intermolecular charge transfer. researchgate.netphyschemres.org

For pyridazine derivatives, DFT calculations are used to determine the energies of these orbitals and related quantum chemical parameters. gsconlinepress.comgsconlinepress.com These descriptors, including electronegativity (χ), chemical hardness (η), and softness (S), provide a quantitative basis for comparing the reactivity of different molecules. gsconlinepress.comscirp.orgresearchgate.net For example, a higher EHOMO value indicates a greater tendency to donate electrons, which can be correlated with properties like corrosion inhibition efficiency. tandfonline.com The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.netchalcogen.ro

Table 2: Calculated Quantum Chemical Descriptors for Pyridazine Derivatives

| Parameter | Formula | Significance | Reference |

|---|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons | gsconlinepress.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity | gsconlinepress.comscirp.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govuni-muenchen.dereadthedocs.io The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. nih.govresearchgate.net Typically, red- and yellow-colored regions indicate electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential) prone to nucleophilic attack. nih.govresearchgate.net

In the study of pyridazine derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions. scirp.orgnih.gov For example, the nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, are often identified as electron-rich, nucleophilic centers. scirp.orgresearchgate.net This analysis provides crucial insights for understanding drug-receptor interactions, hydrogen bonding, and other non-covalent interactions that are vital for biological activity and material science applications. mdpi.com

Conformational Landscape and Energetic Stability Assessment

The three-dimensional structure and conformational flexibility of pyridazine derivatives are key determinants of their physical and biological properties. Computational methods are employed to explore the conformational landscape, identify stable conformers, and assess their relative energetic stabilities. tandfonline.comacs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. hillsdale.eduresearchgate.net MD simulations model the movements of atoms and molecules, providing a view of conformational changes, solvent interactions, and the stability of molecular complexes. acs.orgresearchgate.net

For pyridazine derivatives, MD simulations have been performed using software packages like GROMACS and AMBER with various force fields. hillsdale.eduresearchgate.netpensoft.net These simulations are particularly useful for studying the stability of a ligand bound to a biological receptor, such as a protein. acs.orgresearchgate.net By analyzing metrics like the root-mean-square deviation (RMSD) over the simulation time, researchers can assess the stability of the complex. researchgate.netacs.org MD simulations have been used to confirm the stability of pyridazine derivatives within the active sites of enzymes and to analyze their interactions with surrounding amino acid residues and water molecules. acs.orgacs.org This dynamic picture is essential for a comprehensive understanding of their mechanism of action and for the rational design of new derivatives with improved properties. pensoft.netnih.gov

Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Models

Theoretical models are powerful tools for establishing relationships between the chemical structure of a molecule and its reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example, where computational descriptors are correlated with experimentally observed activities to build predictive models. nih.govactascientific.com

For pyridazine derivatives, 2D and 3D-QSAR models have been developed to understand and predict activities such as vasorelaxant properties and enzyme inhibition. nih.govactascientific.comannalsmedres.org These models use a variety of calculated descriptors, including physicochemical properties (e.g., logP), electronic parameters (from DFT), and steric fields. nih.govjksus.org A statistically significant QSAR model can validate observed biological activities and guide the design of new, more potent analogues by identifying the key molecular features that contribute to the desired effect. nih.govactascientific.com For example, theoretical models have been used to explore the substituent effects on the reaction rates of pyridazine with radicals and to explain the regioselectivity observed in synthesis reactions. researchgate.netrsc.org These structure-reactivity relationships provide a rational framework for optimizing the properties of 6-methylpyridazin-4-amine and its derivatives for specific applications. nih.gov

Role of 6 Methylpyridazin 4 Amine As a Molecular Scaffold in Advanced Chemical Biology and Medicinal Chemistry Research

Scaffold Applications in Target-Oriented Compound Libraries

Target-oriented synthesis focuses on creating collections of compounds, or libraries, designed to interact with a specific biological target, such as a protein or enzyme. psu.edu The 6-Methylpyridazin-4-amine scaffold is well-suited for this approach. Target-focused libraries are often built around a central core with multiple points for chemical diversification. nih.gov The pyridazine (B1198779) amine structure offers several such points, allowing chemists to systematically alter substituents to explore the chemical space around a biological target and establish clear structure-activity relationships (SAR). nih.gov

The pyridazinone core, closely related to this compound, has been effectively used in ligand-growing experiments to identify novel inhibitors. nih.govsemanticscholar.org In this technique, a starting fragment is computationally "grown" within the known binding site of a target protein, with the pyridazinone scaffold serving as the anchor. nih.govsemanticscholar.org This approach has led to the successful identification of potent inhibitors for targets like Fatty Acid-Binding Protein 4 (FABP4), demonstrating the utility of the pyridazine core in creating focused compound libraries for specific therapeutic goals. nih.govsemanticscholar.org The inherent synthetic accessibility of the pyridazine scaffold further enhances its application in building these diverse libraries for drug discovery. nih.govbohrium.com

Rational Design of Bioactive Compounds Leveraging the Pyridazine Amine Core

Rational drug design leverages structural information about a biological target to design and synthesize novel, potent, and selective bioactive molecules. nih.gov The this compound core is a cornerstone in this process, with its derivatives showing promise in several key areas of therapeutic research. The pyridazine ring and its associated functional groups serve as a versatile template for creating compounds aimed at a variety of diseases. researchgate.net

The pyridazine scaffold is a key component in the development of new anticancer agents. Researchers have synthesized and evaluated numerous pyridazin-3(2H)-one derivatives, which incorporate the core structure of 6-methylpyridazine, for their antitumor potential. researchgate.net A series of novel pyridazin-3(2H)-one derivatives combined with a benzofuran (B130515) moiety were synthesized and tested for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and murine mastocytoma (P815) cell lines. researchgate.net The study found that the compounds' cytotoxicity was dose-dependent, with one of the most active compounds inducing apoptosis in MCF-7 cells. researchgate.net These findings underscore the potential of the pyridazine scaffold in generating promising leads for cancer therapy. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of Selected Pyridazin-3(2H)-one Derivatives Data sourced from a study on the antitumor activity of newly synthesized pyridazin-3(2H)-one derivatives. researchgate.net

| Compound Derivative | Target Cell Line | IC₅₀ Value (µM) |

| Benzofuran-pyridazinone 6f | MCF-7 (Human Breast Adenocarcinoma) | 14.5 |

| Benzofuran-pyridazinone 6f | P815 (Murine Mastocytoma) | 35.0 |

| Benzofuran-pyridazinone 6a | MCF-7 (Human Breast Adenocarcinoma) | 40.0 |

| Benzofuran-pyridazinone 6a | P815 (Murine Mastocytoma) | 82.5 |

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyridazine scaffold has proven to be a fruitful starting point for this endeavor. researchgate.net For instance, a complex derivative, (5S)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4H-1,2,4-oxadiazine, has demonstrated potent microbicidal activity, particularly against phytopathogenic fungi. google.com

Furthermore, new series of compounds based on an ethyl-6-(aryl)-3-methylpyridazine-4-carboxylate structure have been synthesized and evaluated for their antimicrobial properties. researchgate.net Testing against various bacterial and fungal strains revealed that several of these pyridazine derivatives exhibited significant to moderate antimicrobial activity. researchgate.net The pyrazine (B50134) isomer of pyridazine is notably the core of pyrazinamide, a crucial first-line drug for treating tuberculosis, highlighting the established importance of this heterocyclic family in combating microbial diseases. rjpbcs.com

Table 2: Antimicrobial Applications of 6-Methylpyridazine Derivatives

| Compound Class | Target Organisms | Reported Activity | Source |

| Oxadiazine derivative of this compound | Unwanted microorganisms, especially phytopathogenic fungi | Potent microbicidal activity | google.com |

| Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Significant to moderate antimicrobial activity | researchgate.net |

Pyridazine and pyridazinone derivatives have been extensively investigated as anti-inflammatory and analgesic agents. sarpublication.com Some have shown activity as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcer-causing potential. sarpublication.com A notable example is emorfazone, a pyridazinone derivative marketed in Japan as an analgesic and anti-inflammatory drug. sarpublication.com

Recent research has focused on pyridazinone derivatives as inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade. rsc.orgnih.gov A newly developed compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising inhibitory activity and selectivity for the PDE4B isoform, which is crucial in regulating pro-inflammatory cytokines. rsc.orgnih.gov In vivo studies have also confirmed the anti-inflammatory effects of other derivatives; for example, 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one compounds were shown to reduce paw edema in a rat model of inflammation. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Pyridazine/Pyridazinone Derivatives

| Compound/Derivative | Target/Model | Key Finding | Source |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B (Phosphodiesterase 4B) | IC₅₀ = 251 ± 18 nM; selective inhibition | nih.gov |

| Emorfazone | Inflammation/Pain | Marketed analgesic and anti-inflammatory drug | sarpublication.com |

| 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one series | Carrageenan-induced rat paw edema | Significant in vivo anti-inflammatory activity | researchgate.net |

The versatility of the pyridazine scaffold extends to the development of agents targeting the central nervous system. Pyridazine derivatives have been investigated for a range of neurological applications, including as potential treatments for Alzheimer's disease and as anticonvulsants. researchgate.netresearchgate.net

Specifically, research into new 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives has demonstrated their potential anticonvulsant and muscle relaxant activities. scilit.com While some studies have explored aminopyridine analogues as inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), the primary neurological application for the pyridazine core has been centered on its anticonvulsant properties. nih.govnih.gov This area of research suggests that with further modification, the this compound scaffold could yield potent modulators of neurological targets.

Investigations into Protein-Ligand Interactions and Binding Modes

Understanding how a compound binds to its target protein is fundamental to rational drug design. Computational methods like molecular docking are frequently used to predict and analyze these interactions. researchgate.net For pyridazine-based compounds, such studies have provided critical insights into their mechanism of action.

For example, docking studies were instrumental in rationalizing the binding mode of 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one within the active site of the PDE4B enzyme. nih.gov Similarly, in the development of pyridazinone-based inhibitors for Fatty Acid-Binding Protein 4 (FABP4), docking experiments revealed the specific hydrogen bonds and hydrophobic interactions between the compounds and key amino acid residues in the protein's binding pocket. nih.gov In another study, in silico molecular docking was used to explore the binding interactions of novel anti-inflammatory pyridazinone derivatives with the cyclooxygenase-2 (COX-2) protein. researchgate.net These computational investigations are vital for understanding structure-activity relationships and for guiding the further optimization of lead compounds derived from the this compound scaffold.

Elucidation of Mechanistic Aspects in Reactions and Biological Interactions of 6 Methylpyridazin 4 Amine Derivatives

Reaction Mechanism Studies of Synthetic Transformations

The synthesis of pyridazine (B1198779) derivatives, including those related to 6-methylpyridazin-4-amine, employs a variety of reaction mechanisms. Common strategies involve the construction of the pyridazine ring itself or the modification of a pre-existing pyridazine core.

One fundamental approach is the condensation reaction between a hydrazine (B178648) and a 1,4-dicarbonyl compound. For instance, the reaction of an α-acylmalonate with hydrazine hydrate (B1144303) can form a pyridazinone carboxylate, which can be further modified. vulcanchem.com Another prevalent method is the inverse-electron-demand Diels-Alder reaction, where a tetrazine reacts with a silyl (B83357) enol ether to produce functionalized pyridazines with high regiocontrol. organic-chemistry.org

For modifying the pyridazine ring, nucleophilic substitution reactions are common. The synthesis of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs, for example, proceeds via a nucleophilic substitution where an amine displaces a chloro group on the pyrimidine (B1678525) ring. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions are utilized to introduce aryl or ferrocenyl groups onto the pyridazine scaffold, often catalyzed by palladium complexes. mdpi.com Mechanistic studies of these coupling reactions, supported by Density Functional Theory (DFT) modeling, have sometimes revealed unexpected side reactions like hydrodebromination, where a bromine atom is replaced by hydrogen, with the solvent (DMF) acting as a hydrogen transfer agent. mdpi.com

Furthermore, copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine system. organic-chemistry.org The choice of solvent can be critical in these reactions; for example, using acetonitrile (B52724) may yield the dihydropyridazine, while acetic acid can lead directly to the pyridazine product. organic-chemistry.org

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing potency and selectivity.

For instance, in a series of KCa2 channel positive modulators based on a methylpyrimidin-amine scaffold, SAR studies revealed that halogen substitution on an N-benzene ring significantly impacted potency. nih.gov Specifically, di-halogenation at positions 2 and 5 of the benzene (B151609) ring led to a ~10-fold increase in potency for potentiating KCa2.2a channels compared to the parent compound. nih.gov

In the development of mGluR5 antagonists, SAR studies compared ligands with an alkyne linker to those with an amide linker. nih.gov While several novel alkyne-based ligands retained high affinity, most structural changes to the amide-based template were not well-tolerated, indicating a strict structural requirement for the amide series. nih.gov For 5-HT1A receptor agonists, SAR analysis highlighted that the pyridine (B92270) nitrogen atom and the nature and position of substituents on the pyridine ring were critically involved in receptor recognition and activation. acs.org

Predictive modeling, including molecular docking and DFT calculations, complements experimental SAR. mdpi.comnih.gov Docking studies on RIPK1 inhibitors helped to visualize how the compounds bind to an allosteric pocket, rationalizing their activity as type III inhibitors. nih.gov For ferrocene-containing pyridazinone derivatives, DFT modeling helped to understand the reaction mechanism of their synthesis, including unexpected side reactions. mdpi.com

| Core Scaffold | Target | Position of Modification | Structural Change | Effect on Activity | Reference |

|---|---|---|---|---|---|

| N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine | KCa2.2a channels | N-benzene ring | Halogen substitution at positions 2 and 5 | ~10-fold increase in potency. | nih.gov |

| N-(6-methylpyridin-yl)-substituted aryl amide | mGluR5 | Linker | Replacement of alkyne with amide | Most variations not well tolerated, indicating strict structural requirements. | nih.gov |

| 6-substituted-2-pyridinylmethylamine | 5-HT1A Receptor | Pyridine ring | Nature and position of substituents | Critically involved in receptor recognition and activation. | acs.org |

| 6-phenyl-pyridazinone | Analgesic Activity | Position 2 of pyridazinone ring | Substitution with acetamide/propanamide moieties | Resulted in good analgesic activity. | sarpublication.com |

Advanced Analytical and Spectroscopic Characterization of 6 Methylpyridazin 4 Amine Derivatives

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation, resolving any ambiguities that may arise from spectroscopic data alone. For derivatives of 6-Methylpyridazin-4-amine, obtaining suitable single crystals allows for the determination of key structural parameters, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules within the crystal lattice.

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. Studies on related heterocyclic systems, such as substituted pyridazines and pyrimidines, demonstrate the power of this technique. nih.govmdpi.comgrowingscience.com For instance, analysis of a derivative might reveal a triclinic or monoclinic crystal system, with specific unit cell dimensions that are unique to that compound's crystalline form. mdpi.commdpi.com This data is crucial for establishing the absolute structure and understanding intermolecular interactions like hydrogen bonding or π–π stacking that influence the material's bulk properties. nih.gov

Table 1: Representative Crystallographic Data for a Heterocyclic Amine Derivative Note: This table presents example data typical for a compound in this class, based on published crystal structures of related molecules. nih.govmdpi.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 6.8148 |

| b (Å) | 10.6107 |

| c (Å) | 16.509 |

| α (°) | 90 |

| β (°) | 93.243 |

| γ (°) | 90 |

| Volume (ų) | 1193.7 |

| Z (molecules/unit cell) | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For a derivative of this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons of the methyl group, the amino group, and the pyridazine (B1198779) ring. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity), governed by the spin-spin coupling constant (J), reveals the number of neighboring protons. For example, the methyl protons would likely appear as a singlet, while the aromatic protons on the pyridazine ring would exhibit doublet or multiplet patterns depending on their neighbors. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.govnih.gov The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and the nature of its attached atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's carbon skeleton and proton positions. nih.govpreprints.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative chemical shift values based on data from analogous structures like aminopyridines and methylpyridazines. chemicalbook.comchemicalbook.comnih.govnih.gov Actual values for a specific derivative may vary.

| ¹H NMR | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C3 | 8.5 - 8.7 | Singlet | |

| H on C5 | 6.7 - 6.9 | Singlet | |

| -CH₃ | 2.3 - 2.5 | Singlet | |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | |

| ¹³C NMR | Atom | Predicted Chemical Shift (δ, ppm) | |

| C3 | 148 - 152 | ||

| C4 | 155 - 158 | ||

| C5 | 115 - 118 | ||

| C6 | 160 - 163 | ||

| -CH₃ | 20 - 23 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, wagging).

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound derivatives, the primary amine (-NH₂) group is a key feature. It typically displays two distinct, medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com The methyl group (-CH₃) would show C-H stretching vibrations just below 3000 cm⁻¹. nih.govlibretexts.org Vibrations associated with the pyridazine ring, such as C=C and C=N stretching, typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, aromatic ring vibrations and symmetric vibrations tend to produce strong signals. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the pyridazine ring. nih.govmdpi.com The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (medium, two bands) orgchemboulder.comwpmucdn.com | Weak |

| Amine (-NH₂) | N-H Bending (Scissoring) | 1580 - 1650 (medium) orgchemboulder.com | Medium |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 3000 (medium-strong) nih.gov | 2850 - 3000 (strong) |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 (variable) researchgate.net | 1400 - 1600 (strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (weak) researchgate.net | 3000 - 3100 (strong) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₅H₇N₃), the exact mass of the protonated molecular ion ([M+H]⁺) would be precisely determined and compared to the theoretical value. uni.lu

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, reveals the compound's fragmentation pattern. nist.gov When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. Analyzing these fragments provides valuable structural information and helps to piece together the molecule's architecture. xmu.edu.cnmdpi.com For a this compound derivative, common fragmentation pathways might include the loss of small neutral molecules or radicals from the pyridazine ring or its substituents. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure and distinguish it from isomers.

Table 4: Predicted HRMS Data and Potential Fragments for this compound

| Ion | Molecular Formula | Predicted Exact Mass (m/z) | Description |

| [M+H]⁺ | C₅H₈N₃⁺ | 110.0713 | Protonated Molecular Ion uni.lu |

| [M+Na]⁺ | C₅H₇N₃Na⁺ | 132.0532 | Sodium Adduct uni.lu |

| [M-CH₃]⁺ | C₄H₄N₃⁺ | 94.0400 | Loss of a methyl radical |

| [M-NH₂]⁺ | C₅H₅N₂⁺ | 93.0447 | Loss of an amino radical |

| [M-HCN]⁺ | C₄H₆N₂⁺ | 82.0525 | Loss of neutral hydrogen cyanide from the ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.